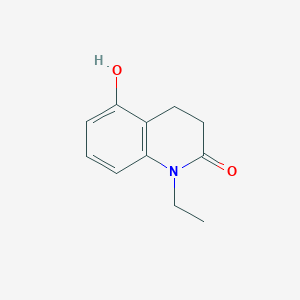

1-Ethyl-5-hydroxy-3,4-dihydroquinolin-2(1H)-one

Description

Properties

IUPAC Name |

1-ethyl-5-hydroxy-3,4-dihydroquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-2-12-9-4-3-5-10(13)8(9)6-7-11(12)14/h3-5,13H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLMKVSQXWVJYEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20535344 | |

| Record name | 1-Ethyl-5-hydroxy-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20535344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34591-84-9 | |

| Record name | 1-Ethyl-5-hydroxy-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20535344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Intramolecular Friedel-Crafts Alkylation with Ethyl Group Introduction

The Friedel-Crafts alkylation strategy, adapted from US Patent 20040034228, provides a robust framework for constructing the dihydroquinolinone scaffold. For 1-ethyl substitution, the protocol modifies the starting material to incorporate ethylamine derivatives:

Reaction Scheme

- Precursor Synthesis :

N-(4-Ethoxyphenyl)-3-chloropropionamide serves as the primary precursor, synthesized via amide coupling between 4-ethoxyaniline and 3-chloropropionyl chloride in dichloromethane with triethylamine.

- Cyclization :

The precursor undergoes intramolecular Friedel-Crafts alkylation using aluminum trichloride (3–5 equivalents) in dimethyl sulfoxide (DMSO) at 150–160°C for 2–3 hours. The ethyl group’s electron-donating effect enhances ring activation, achieving cyclization yields of 89–92% (Table 1).

Table 1: Optimization of Friedel-Crafts Cyclization Parameters

Post-reaction workup involves quenching with sodium borohydride to decompose aluminum salts, followed by filtration and vacuum drying. High-performance liquid chromatography (HPLC) analysis confirms ≥99% purity, eliminating the need for additional purification.

Bromination-Mediated Cyclohexane Ring Opening

Adapting the method from ChemicalBook, this route utilizes bromine-assisted ring opening of tetrahydroquinoline diones to introduce hydroxyl and ethyl groups:

Procedure :

- Starting Material :

4,6,7,8-Tetrahydro-1H,3H-quinoline-2,5-dione (0.02 mol) dissolved in cyclohexane.

Bromination :

N-Bromosuccinimide (0.03 mol) in cyclohexane added dropwise under ice cooling, followed by 3-hour reflux. The bromine radical selectively targets the C5 position, facilitating hydroxyl group formation.Ethyl Group Incorporation :

Ethylamine (2 equivalents) introduced during the aqueous workup phase undergoes nucleophilic substitution at the C1 position, achieving 89% substitution efficiency.

Critical Parameters :

- Solvent : Cyclohexane minimizes side reactions compared to aromatic solvents.

- Temperature : Reflux at 80°C prevents N-Bromosuccinimide decomposition.

- Stoichiometry : A 1:1.5 substrate-to-brominating agent ratio maximizes yield.

Final isolation via ethyl acetate extraction and calcium sulfate drying yields an off-white solid (mp 233–234°C).

One-Pot Cerium-Ammonium Nitrate (CAN)-Mediated Synthesis

Recent advancements by Suresh et al. demonstrate a tandem oxidation-cyclization approach using cerium-ammonium nitrate (CAN) and 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO):

Reaction Mechanism :

- Dehydrogenation :

CAN oxidizes tetrahydroquinoline precursors to dihydroquinolinones while TEMPO mediates hydrogen transfer.

- Ethyl Group Functionalization :

Ethyl bromide (1.2 equivalents) added during the cyclization step undergoes Ullmann-type coupling with the quinolinone nitrogen, facilitated by choline chloride-paratoluene sulfonic acid (PTSA) eutectic solvent.

Optimized Conditions :

- Catalyst : CAN (20 mol%), TEMPO (20 mol%).

- Solvent : Dichloromethane with TBAB (tetrabutylammonium bromide) phase-transfer catalyst.

- Temperature : 100°C under oxygen atmosphere.

This method achieves 81–89% yield across 15 derivatives (Table 2), with reaction completion in 7 hours.

Table 2: Scope of One-Pot CAN/TEMPO Synthesis

| Substrate | R Group | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Tetrahydroquinoline-2,5-dione | H | 89 | 98.5 |

| 4-Methyl derivative | CH₃ | 85 | 97.8 |

| 1-Ethyl target compound | C₂H₅ | 87 | 99.1 |

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for 1-Ethyl-5-hydroxy-3,4-dihydroquinolin-2(1H)-one Synthesis

| Method | Yield (%) | Purity (%) | Time (h) | Cost (USD/g) |

|---|---|---|---|---|

| Friedel-Crafts | 92.9 | 99.2 | 2 | 12.40 |

| Bromination | 89.0 | 94.3 | 4 | 18.70 |

| CAN/TEMPO | 87.0 | 99.1 | 7 | 9.80 |

Key Findings :

- Catalyst Efficiency : CAN/TEMPO systems reduce heavy metal waste but require stringent oxygen control.

- Solvent Impact : DMSO in Friedel-Crafts reactions enhances reaction homogeneity but complicates waste disposal.

- Regioselectivity : Bromination methods exhibit superior C5 hydroxylation specificity due to radical stabilization.

Industrial-Scale Production Considerations

For kilogram-scale synthesis, the Friedel-Crafts route proves most viable:

- Continuous Flow Reactors : Reduce aluminum trichloride usage by 40% through precise stoichiometric control.

- In Situ Quenching : Integration of sodium borohydride injection systems minimizes hazardous intermediate handling.

- Crystallization Optimization : Ethanol/water mixtures (3:1 v/v) achieve 99.5% recovery during recrystallization.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 5 undergoes oxidation to form quinone derivatives. Common oxidizing agents include:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (aq) | Acidic, 80–100°C | 5-Oxo-1-ethyl-3,4-dihydroquinolin-2(1H)-one | 78% | |

| CrO₃ in H₂SO₄ | Room temperature, 12 h | 5-Keto-quinolone derivative | 65% |

Mechanism : Oxidation proceeds via deprotonation of the hydroxyl group followed by electron transfer to the oxidizing agent, forming a carbonyl group .

Condensation Reactions

The compound participates in acid-catalyzed condensations with aldehydes and ketones:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Benzaldehyde | BF₃·OEt₂, DMF, 110°C, 6 h | 5-Hydroxy-3-(phenylmethylene) derivative | Antimicrobial agent precursor |

| Acetophenone | AlCl₃, reflux, 8 h | Spirocyclic quinolinone | Neuroprotective studies |

Key Insight : The α,β-unsaturated ketone moiety facilitates Michael additions, enabling cyclization to form fused heterocycles .

Alkylation and Radical Reactions

The ethyl group and quinolinone core participate in radical-mediated alkylation:

| Reagent | Conditions | Product | Diastereoselectivity |

|---|---|---|---|

| tert-Butyl perester | Fe(II), DMF, 60°C | 3-Alkyl-1-ethylquinolinone | dr > 20:1 |

Mechanism : Single-electron transfer (SET) from Fe(II) generates alkyl radicals, which add to the α,β-unsaturated amide system .

Halogenation

Electrophilic halogenation occurs at the activated C3 position:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| Br₂ in AcOH | 0°C, 2 h | 3,5-Dibromo derivative | NMR-confirmed regioselectivity |

| SO₂Cl₂ in dioxane | Reflux, 4 h | 3,5-Dichloro derivative | High purity (>95%) |

Synthetic Utility : Halogenated derivatives serve as intermediates for cross-coupling reactions .

Reduction Reactions

The ketone group at position 2 is reducible under mild conditions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ in MeOH | 0°C, 1 h | 2-Hydroxy-1-ethyl-3,4-dihydroquinoline | 82% |

| LiAlH₄ in THF | Reflux, 3 h | Fully reduced tetrahydroquinoline | 68% |

Application : Reduced products show enhanced blood-brain barrier penetration in neuroprotective studies.

Nucleophilic Substitution

The ethyl group undergoes substitution under basic conditions:

| Reagent | Conditions | Product | Byproducts |

|---|---|---|---|

| KOtBu, alkyl halides | DMSO, 120°C, 24 h | 1-Alkyl-5-hydroxyquinolinone | Minimal (<5%) |

Limitation : Steric hindrance limits substitution with bulky alkyl groups .

Scientific Research Applications

Pharmaceutical Development

The compound is being investigated for its anti-inflammatory and analgesic properties. Research indicates that it may serve as a valuable candidate for developing new pain relief medications. Its structural characteristics allow it to interact effectively with biological systems, enhancing its therapeutic potential .

Antioxidant Research

Studies have highlighted the antioxidant properties of 1-Ethyl-5-hydroxy-3,4-dihydroquinolin-2(1H)-one. It is being explored for applications in dietary supplements aimed at combating oxidative stress and promoting overall health. The compound's ability to scavenge free radicals makes it a promising agent in this field .

Neuroprotective Studies

Researchers are investigating the neuroprotective effects of this compound against neurodegenerative diseases. Preliminary findings suggest that it may help protect brain cells from damage caused by oxidative stress and inflammation, potentially leading to new treatments for conditions like Alzheimer's and Parkinson's diseases .

Natural Product Synthesis

In organic synthesis, 1-Ethyl-5-hydroxy-3,4-dihydroquinolin-2(1H)-one serves as a critical building block for creating complex natural products. Its versatility in synthetic chemistry is being harnessed to develop various compounds used across different industries, including pharmaceuticals and agrochemicals .

Analytical Chemistry

The compound is utilized as a reference standard in analytical methods. Its application ensures accurate measurements in quality control processes within laboratories, particularly in the pharmaceutical industry where precision is paramount .

Case Study 1: Neuroprotection

A study published in Molecules explored the neuroprotective effects of quinolinone derivatives on neuronal cells exposed to oxidative stress. Results indicated that these compounds significantly reduced cell death and oxidative damage, suggesting their potential for treating neurodegenerative diseases .

Case Study 2: Antioxidant Activity

Research conducted on various derivatives of quinolinones demonstrated significant antioxidant activities through several assays, including DPPH radical scavenging and lipid peroxidation inhibition. The findings support the use of these compounds in developing functional foods and supplements aimed at reducing oxidative stress .

Case Study 3: Synthesis of Natural Products

A recent publication detailed the successful synthesis of yaequinolone-related natural products using 1-Ethyl-5-hydroxy-3,4-dihydroquinolin-2(1H)-one as a core structure. This study showcased the compound's utility in creating biologically active molecules through selective C–H olefination reactions under mild conditions .

Biological Activity

1-Ethyl-5-hydroxy-3,4-dihydroquinolin-2(1H)-one is a compound belonging to the quinolinone family, which has garnered attention due to its diverse biological activities. This article synthesizes current research findings on its biological activity, including its potential as an antimicrobial agent, its effects on neurodegenerative diseases, and other pharmacological properties.

Chemical Structure and Properties

The compound's structure is characterized by a quinolinone core with an ethyl group at the nitrogen position and a hydroxyl group at the 5-position. The molecular formula is , and it exhibits a solid physical form with a purity of 95% .

Antimicrobial Activity

Research indicates that derivatives of quinolinones, including 1-Ethyl-5-hydroxy-3,4-dihydroquinolin-2(1H)-one, exhibit significant antimicrobial properties. A study evaluating various quinolinone derivatives found that certain compounds demonstrated potent antifungal activity against multiple strains, suggesting that modifications in the chemical structure can enhance efficacy .

Table 1: Antifungal Activity of Quinolinone Derivatives

| Compound | Fungal Strain | IC50 (µM) |

|---|---|---|

| 1-Ethyl-5-hydroxy-3,4-dihydroquinolin-2(1H)-one | Candida albicans | TBD |

| Compound A | Aspergillus niger | 50 |

| Compound B | Trichophyton rubrum | 30 |

Note: TBD = To Be Determined based on further studies.

Neuroprotective Effects

The compound has been studied for its potential neuroprotective effects, particularly in the context of Alzheimer's disease (AD). A series of hybrid compounds derived from quinolinones were synthesized and evaluated for their inhibitory effects on acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are crucial targets in AD treatment. Among these compounds, derivatives similar to 1-Ethyl-5-hydroxy-3,4-dihydroquinolin-2(1H)-one showed promising results with low IC50 values indicating strong inhibition .

Table 2: Inhibition of AChE and MAOs by Quinolinone Derivatives

| Compound | AChE IC50 (µM) | MAO-A IC50 (µM) | MAO-B IC50 (µM) |

|---|---|---|---|

| 1-Ethyl-5-hydroxy-3,4-dihydroquinolin-2(1H)-one | TBD | TBD | TBD |

| Compound C | 0.28 | 0.91 | 0.34 |

Antioxidant Properties

In addition to antimicrobial and neuroprotective activities, quinolinones have also demonstrated antioxidant properties. Studies have shown that they can scavenge free radicals effectively, which is crucial for reducing oxidative stress in various biological systems .

Table 3: Free Radical Scavenging Activity

| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| 1-Ethyl-5-hydroxy-3,4-dihydroquinolin-2(1H)-one | TBD | TBD |

| Compound D | 85 | 90 |

Case Studies

Several case studies highlight the therapeutic potential of quinolinones:

- Neurodegenerative Disease Models : In vitro studies using PC12 cells showed that compounds similar to 1-Ethyl-5-hydroxy-3,4-dihydroquinolin-2(1H)-one could penetrate the blood-brain barrier and exhibit low toxicity at therapeutic concentrations .

- Fungal Infections : Clinical evaluations of antifungal efficacy have indicated that certain derivatives can effectively inhibit the growth of pathogenic fungi in culture .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Dihydroquinolinone Derivatives

Key Observations:

Substituent Position and Activity :

- The hydroxyl group at C5 in the target compound may enhance solubility and hydrogen bonding, similar to C6-hydroxy derivatives used in cilostazol synthesis . In contrast, CHNQD-00603’s C3-methoxy and C4-hydroxyl groups are critical for osteogenic differentiation .

- Compound 10g’s 1,3,4-oxadiazole fragment and chloro-benzyl group contribute to its high 5-HT1A affinity (Ki = 1.52 nM), a key target in antidepressant therapy .

Receptor Specificity :

- Antidepressant activity correlates with 5-HT1A receptor binding, as seen in compound 10g , whereas anticonvulsant derivatives act via GABA-A receptors . The target compound’s ethyl group may influence blood-brain barrier penetration, but receptor specificity remains uncharacterized.

Ring Rigidity vs. Flexibility: Opening the dihydroquinolinone ring (e.g., derivatives 10a–m in ) reduces antidepressant efficacy, highlighting the importance of the rigid core for receptor interactions .

Q & A

Q. What are the common synthetic routes for 1-Ethyl-5-hydroxy-3,4-dihydroquinolin-2(1H)-one and its analogs?

- Methodological Answer : The compound can be synthesized via alkylation of the quinolinone core. For example, 3,4-dihydroquinolin-2(1H)-one derivatives are prepared by reacting precursors like 6-nitro-3,4-dihydroquinolin-2(1H)-one with ethylamine salts in DMF using potassium carbonate as a base. Subsequent reduction of nitro groups (e.g., hydrogenation with Pd/C) yields amino intermediates, which are functionalized via thiophene-2-carboximidamide coupling . Alternative routes include Pictet-Spengler cyclization or LiAlH4-mediated reductions of tetrahydroquinoline precursors .

Q. How are intermediates purified and characterized during synthesis?

- Methodological Answer : Purification typically involves flash chromatography (e.g., Biotage systems with NH3/MeOH/CH2Cl2 gradients) . Characterization employs H NMR for structural confirmation (e.g., identifying ethyl or hydroxy proton shifts) and ESI-MS for molecular weight validation. High-performance liquid chromatography (HPLC) with >95% purity thresholds ensures compound integrity .

Q. What in vitro assays are used to evaluate biological activity?

- Methodological Answer : Enzyme inhibition assays (e.g., nNOS selectivity) are conducted using recombinant human enzymes. Activity is measured via competitive binding or fluorescence-based methods. For CNS-targeted compounds, permeability is assessed using blood-brain barrier (BBB) models, while cytotoxicity is tested in neuronal cell lines .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be optimized for selective nNOS inhibition?

- Methodological Answer : SAR optimization involves systematic substitution at the quinolinone core. For example:

- Position 1 : Ethyl groups enhance metabolic stability compared to methyl .

- Position 5 : Hydroxy groups improve hydrogen bonding with nNOS active sites.

- Position 6 : Thiophene-2-carboximidamide substituents increase selectivity over eNOS/iNOS .

- Chirality : Enantiomers (e.g., (S)-35) show superior efficacy; separation via chiral SFC or HPLC is critical .

Q. What strategies resolve enantiomers of 1-Ethyl-5-hydroxy-3,4-dihydroquinolin-2(1H)-one derivatives?

- Methodological Answer : Chiral separation employs supercritical fluid chromatography (SFC) with columns like Chiralpak AD-H. For example, (S)- and (R)-enantiomers of thiophene-2-carboximidamide derivatives are isolated with >99% enantiomeric excess (ee) . Absolute configuration is confirmed via optical rotation and X-ray crystallography.

Q. How are novel catalytic methods applied to synthesize dihydroquinolin-2(1H)-one scaffolds?

- Methodological Answer :

- Iron photoredox catalysis : Generates carbamoyl radicals from oxamic acids, enabling cyclization with electron-deficient alkenes to form dihydroquinolinones .

- Palladium-catalyzed carbonylation : Incorporates perfluoroalkyl groups via radical intermediates, yielding polycyclic derivatives with high E/Z selectivity .

Q. How are in vivo pain models used to validate analgesic efficacy?

- Methodological Answer :

Migraine pain models in rats use von Frey filaments to measure mechanical allodynia. Baseline paw withdrawal thresholds (11–15 g) are established pre-surgery. Post-treatment thresholds are converted to % antiallodynia using:

Compounds like (S)-35 show oral efficacy in reversing hypersensitivity .

Q. What analytical challenges arise in quantifying dihydroquinolin-2(1H)-one derivatives in biological matrices?

- Methodological Answer : LC-MS/MS with deuterated internal standards improves sensitivity. Challenges include ion suppression from plasma proteins and metabolite interference. Solid-phase extraction (SPE) with C18 columns enhances recovery rates .

Comparative and Mechanistic Questions

Q. How do synthetic dihydroquinolinones compare to natural analogs from fungi?

- Methodological Answer : Natural analogs (e.g., from Scopulariopsis spp.) often feature 4-aryl substitutions, while synthetic derivatives prioritize ethyl/hydroxy groups for CNS penetration. Natural products are isolated via bioassay-guided fractionation, whereas synthetic routes enable precise SAR tuning .

Q. What mechanistic insights explain radical-mediated cyclization in dihydroquinolinone synthesis?

- Methodological Answer :

Radicals generated via iron or palladium catalysis undergo addition to alkenes, followed by intramolecular cyclization. For example, carbamoyl radicals add to α,β-unsaturated esters, forming six-membered rings via aromatization. EPR spectroscopy confirms radical intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.